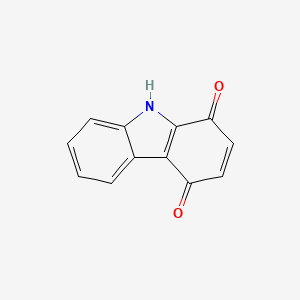

1H-Carbazole-1,4(9H)-dione

Overview

Description

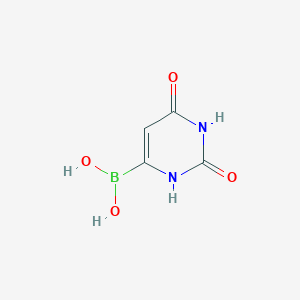

1H-Carbazole-1,4(9H)-dione is a type of carbazole derivative . Carbazoles are a significant class of heterocyclic compounds that have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties .

Synthesis Analysis

6-Hydroxy-1H-carbazole-1,4(9H)-diones were synthesized and tested for in vitro antifungal activity against two pathogenic strains of fungi . Many compounds showed good antifungal activity .Molecular Structure Analysis

Carbazoles have a large π-conjugated system and own appropriate electronic and charge transport properties . This makes them suitable for various applications like light emitting diodes, potential photosensitive biological units, fluorescent markers in biology, photo-induced electron sensors and in diverse fields of chemistry .Scientific Research Applications

Antitumor Properties

Carbazoles have been investigated for their potential antitumor effects. Research suggests that derivatives of 1H-Carbazole-1,4(9H)-dione exhibit cytotoxicity against cancer cells, making them promising candidates for cancer therapy .

Antiepileptic Activity

Certain carbazole derivatives have demonstrated antiepileptic properties. These compounds may modulate neuronal excitability and provide a basis for developing novel antiepileptic drugs .

Antimicrobial Effects

1H-Carbazole-1,4(9H)-dione derivatives have shown antimicrobial activity against various pathogens. These compounds could be explored further for their potential in combating infections .

Anti-Inflammatory Potential

Studies indicate that carbazole derivatives possess anti-inflammatory properties. These molecules may help mitigate inflammatory responses and contribute to drug development in inflammatory disorders .

Antioxidant Activity

Carbazoles exhibit antioxidant effects, which are crucial for protecting cells from oxidative stress. Their radical-scavenging abilities make them interesting targets for further investigation .

Analgesic Properties

Some carbazole derivatives have been evaluated for their analgesic effects. Understanding their mechanisms of action could lead to the development of novel pain-relieving drugs .

Neuroprotective Features

Research suggests that carbazole compounds may protect neurons from damage. Their neuroprotective potential could have implications for neurodegenerative diseases .

Pancreatic Lipase Inhibition

Certain carbazole derivatives exhibit pancreatic lipase inhibition. This property may be relevant in managing obesity and related metabolic disorders .

Mechanism of Action

Target of Action

1H-Carbazole-1,4(9H)-dione is a derivative of carbazole, a significant class of heterocyclic compounds . Carbazoles have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties . Therefore, the primary targets of 1H-Carbazole-1,4(9H)-dione could be related to these biological activities.

Mode of Action

Given the wide range of biological activities associated with carbazole derivatives , it can be inferred that 1H-Carbazole-1,4(9H)-dione likely interacts with multiple targets, leading to various changes at the cellular level.

Biochemical Pathways

Considering the broad spectrum of biological activities of carbazole derivatives , it is plausible that 1H-Carbazole-1,4(9H)-dione impacts multiple biochemical pathways, leading to downstream effects such as antitumor, antiepileptic, and antimicrobial activities, among others.

Result of Action

1H-Carbazole-1,4(9H)-dione and its derivatives have shown good antifungal activity against two pathogenic strains of fungi . This suggests that the molecular and cellular effects of 1H-Carbazole-1,4(9H)-dione’s action could include disruption of fungal cell processes, leading to their inhibition or death.

properties

IUPAC Name |

9H-carbazole-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYRAYKXZFYTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545706 | |

| Record name | 1H-Carbazole-1,4(9H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Carbazole-1,4(9H)-dione | |

CAS RN |

70377-05-8 | |

| Record name | 1H-Carbazole-1,4(9H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrole-2,5-dione, 1-[4-(oxiranylmethoxy)phenyl]-](/img/structure/B3193318.png)